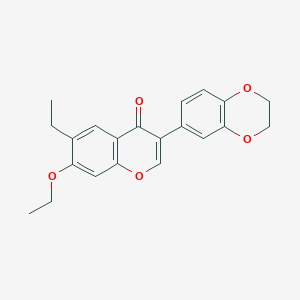
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which can lead to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and derivatives thereof . Another synthesis route for related compounds is the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, which yields 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one includes a 1,4-benzodioxin ring, which is a bicyclic system consisting of a benzene ring fused to a dioxin ring. The presence of substituents on this ring system can significantly affect the chemical properties and biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds involve nucleophilic attacks and the formation of intermediates such as oxiranes, which can further react to form various products depending on the reaction conditions and the nature of the nucleophiles involved . These reactions are crucial for the synthesis of diverse derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that are influenced by their molecular structure. For instance, the presence of methoxy and methoxycarbonyl groups can enhance the antiproliferative activity of certain compounds, as seen in the study of indenopyrazoles . The substituents on the benzodioxin and chromenone frameworks are likely to affect the solubility, stability, and reactivity of the compound.
Aplicaciones Científicas De Investigación
Bioactivity and Ecological Role
Compounds within the 1,4-benzoxazinone class, which share structural motifs with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one, have been extensively studied for their bioactivity. These compounds are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential of benzoxazinones and their derivatives as natural herbicide models is a topic of current research. Their role in chemical defense mechanisms through the degradation process in ecological systems is also being explored. The development of new phytotoxicity bioassay techniques has been a significant advancement in this area. Moreover, some derivatives have been utilized in pharmaceutical development due to their versatile and chemically accessible structure (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Anticancer Activity
Research on 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, related to the core structure of this compound, has demonstrated anticancer activity against a wide range of cancer types. This suggests that structurally similar compounds could be explored for their potential in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial Properties
A series of thiopyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds showed moderate to good antibacterial properties, indicating the potential for developing new antibacterial agents from this chemical class (Lal, Paliwal, & Bagade, 2018).
Allelochemicals and Synthetic Methodologies
The isolation and synthesis of allelochemicals from the Gramineae family, particularly compounds with a benzoxazinone skeleton similar to this compound, have shown significant biological properties such as phytotoxic and antimicrobial activities. These findings support the potential agronomic utility of these compounds. Innovative synthetic methodologies for obtaining these compounds in high yield have been developed, facilitating their study and application (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Anti-Juvenile Hormone Activity
Studies on ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, related to the chemical structure of interest, have shown anti-juvenile hormone activity in silkworm larvae. This highlights the potential for using similar compounds in pest control strategies, particularly in managing the developmental stages of insect pests (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with proteins such asIKKα/β and FtsZ , key players in NF-κB signaling and bacterial cell division respectively .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of ikkα/β, attenuating downstream nf-κb signaling .
Biochemical Pathways
The compound may affect the NF-κB signaling pathway . Inhibition of this pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and survival .
Result of Action
Related compounds have been shown to suppress hydrogen peroxide-induced apoptosis and restore the down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-4-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTOWBSSVLWAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)
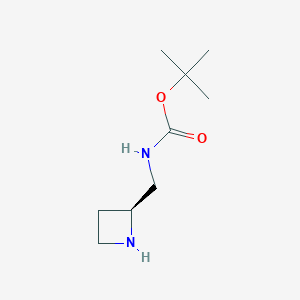
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3018363.png)
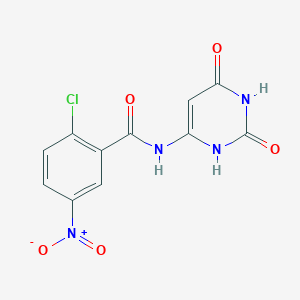

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)
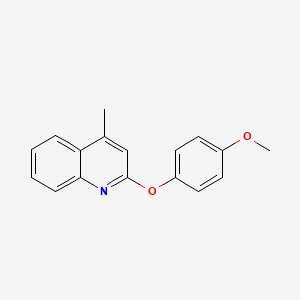
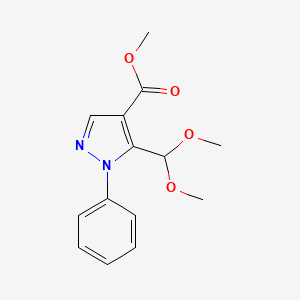
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
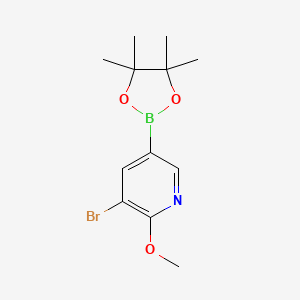
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)